molecular formula C11H12N2O5 B14355860 1-(Cyclopentyloxy)-2,4-dinitrobenzene CAS No. 94650-03-0

1-(Cyclopentyloxy)-2,4-dinitrobenzene

Cat. No.: B14355860
CAS No.: 94650-03-0
M. Wt: 252.22 g/mol
InChI Key: CNOVROGEIPCSDB-UHFFFAOYSA-N
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Description

1-(Cyclopentyloxy)-2,4-dinitrobenzene is an organic compound characterized by a benzene ring substituted with a cyclopentyloxy group and two nitro groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentyloxy)-2,4-dinitrobenzene typically involves the nitration of 1-(Cyclopentyloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentyloxy)-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyloxy group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the nitro groups.

    Reduction: 1-(Cyclopentyloxy)-2,4-diaminobenzene.

    Oxidation: Oxidized derivatives of the cyclopentyloxy group.

Scientific Research Applications

1-(Cyclopentyloxy)-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(Cyclopentyloxy)-2,4-dinitrobenzene involves its interaction with molecular targets through its nitro and cyclopentyloxy groups. The nitro groups can participate in redox reactions, while the cyclopentyloxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    1-(Cyclopentyloxy)-4-nitrobenzene: Similar structure but with only one nitro group.

    1-(Cyclopentyloxy)-2,6-dinitrobenzene: Similar structure with nitro groups at different positions.

    1-(Cyclohexyloxy)-2,4-dinitrobenzene: Similar structure with a cyclohexyloxy group instead of a cyclopentyloxy group.

Uniqueness: 1-(Cyclopentyloxy)-2,4-dinitrobenzene is unique due to the specific positioning of its nitro groups and the presence of the cyclopentyloxy group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

94650-03-0

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

1-cyclopentyloxy-2,4-dinitrobenzene

InChI

InChI=1S/C11H12N2O5/c14-12(15)8-5-6-11(10(7-8)13(16)17)18-9-3-1-2-4-9/h5-7,9H,1-4H2

InChI Key

CNOVROGEIPCSDB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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